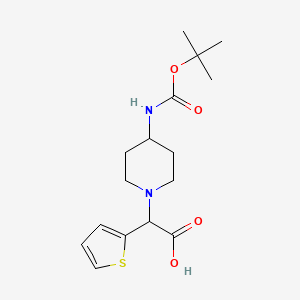
(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid
Overview
Description
The compound “(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid” is a chemical compound with the CAS Number: 885275-49-0 . It has a molecular weight of 340.44 . The IUPAC name for this compound is {4- [ (tert-butoxycarbonyl)amino]-1-piperidinyl} (3-thienyl)acetic acid . It is a white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H24N2O4S/c1-16(2,3)22-15(21)17-12-4-7-18(8-5-12)13(14(19)20)11-6-9-23-10-11/h6,9-10,12-13H,4-5,7-8H2,1-3H3,(H,17,21)(H,19,20) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 340.44 .Scientific Research Applications
Synthesis and Biological Activity
The incorporation of thiophene analogues, such as “(4-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid,” in the synthesis of compounds offers insights into their potential biological activities. Research has shown that replacing an aromatic ring with a thiophene ring in biologically active molecules can retain or enhance their activity, providing a pathway for the synthesis of new compounds with potential pharmacological applications. This approach has been evaluated through the synthesis and assessment of thiophene analogues of known carcinogens, examining their carcinogenic potential and contributing to the understanding of structure-activity relationships within this class of compounds (Ashby et al., 1978).
Pharmacological Potential
Exploring the pharmacological potential of compounds containing thiophene rings, such as “this compound,” reveals their significance in drug development. Specifically, studies on dopamine D2 receptor ligands have highlighted the importance of the thiophene moiety in contributing to the ligands' affinity and selectivity, indicating the role of such compounds in treating neuropsychiatric disorders (Jůza et al., 2022). This aligns with broader efforts to identify functional chemical groups that may serve as lead molecules for synthesizing new central nervous system (CNS) acting drugs, demonstrating the therapeutic potential of thiophene-containing compounds in addressing CNS disorders (Saganuwan, 2017).
Chemical Reactivity and Applications
The reactivity of derivatives of 1,2,4-triazole-3-thione, a category that includes compounds like “this compound,” has been a focus of study due to their antioxidant, antiradical activities, and their potential in mitigating the effects of high radiation doses. Research in this area emphasizes the creation of new molecules that can interact beneficially with biological systems, providing a foundation for future pharmacological innovations (Kaplaushenko, 2019).
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-23-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJCBUAFQSDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293289.png)
![2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293298.png)
![2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B3293320.png)
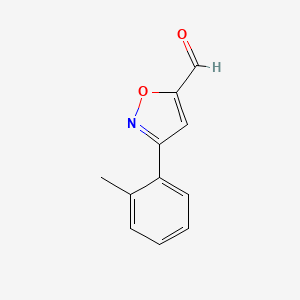
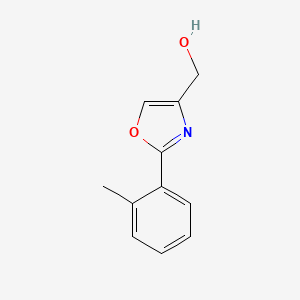
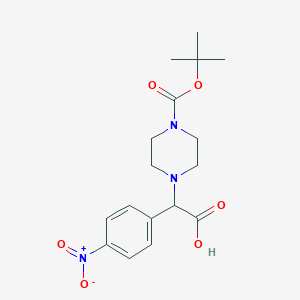

![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
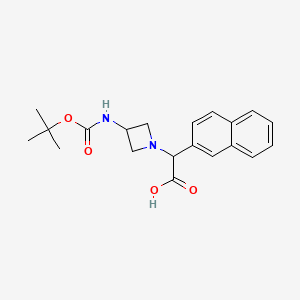
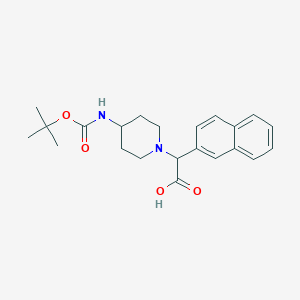
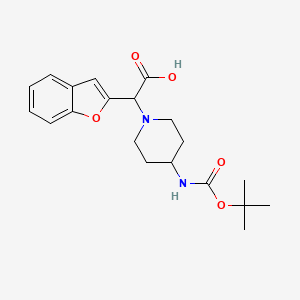


![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)